molecular formula C26H23N3O2S B2669527 (14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-45-4

(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2669527
CAS No.: 892416-45-4
M. Wt: 441.55
InChI Key: NKHWYUCQYALRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

One study demonstrates an efficient approach for the regioselective synthesis of complex heterocyclic compounds, highlighting catalyst- and solvent-free conditions under microwave assistance. This method's relevance lies in its potential application for synthesizing similarly structured compounds, emphasizing the importance of efficient, green chemistry practices in the development of new pharmaceuticals or materials (Moreno-Fuquen et al., 2019).

Chemo-, Regio-, and Stereoselectivity

Another research focuses on the chemo-, regio-, and stereoselectivity in acid-catalyzed reactions, critical for the targeted synthesis of complex organic molecules. Understanding these selective reactions is fundamental for the development of new compounds with specific configurations and properties (Vasin et al., 2010).

Intramolecular Hydroamination

The intramolecular hydroamination process represents a pivotal synthetic route for creating cyclic and polycyclic nitrogen-containing compounds. Studies on such reactions provide insights into crafting complex molecular architectures, which could include the target molecule or its analogs (Baker et al., 2000).

Novel Synthesis Routes

Exploring novel synthesis routes for complex molecules, such as through Bohlmann-Rahtz heteroannulation, offers insights into creating diverse molecular structures that might include the target compound. Such methodologies expand the toolkit available to chemists for the design and synthesis of new materials or drugs (Bagley et al., 2005).

Properties

IUPAC Name

[14-methyl-7-[(2-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-16-8-6-7-11-19(16)15-32-26-22-12-21-20(14-30)13-27-17(2)23(21)31-25(22)28-24(29-26)18-9-4-3-5-10-18/h3-11,13,30H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHWYUCQYALRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.